
Nickel hydroxide
Overview
Description
Nickel hydroxide, with the chemical formula Ni(OH)₂, is an inorganic compound that appears as a green crystalline solid at room temperature. It is largely insoluble in water but dissolves in acids to produce corresponding nickel salts. This compound is known for its electroactive properties, making it a crucial component in various electrochemical applications, particularly in rechargeable batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel hydroxide can be synthesized through several methods. One common laboratory method involves the reaction of a nickel(II) salt, such as nickel(II) sulfate, with a strong base like sodium hydroxide. The reaction produces this compound as a precipitate and a sodium salt as a byproduct: [ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: Industrially, this compound is often produced through electrochemical methods. In this process, a nickel anode is dissolved in an alkaline solution, and this compound is deposited on the cathode. This method allows for better control over the purity and morphology of the this compound produced .
Chemical Reactions Analysis
Types of Reactions: Nickel hydroxide undergoes various chemical reactions, including oxidation, reduction, and complexation.
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Oxidation: this compound can be oxidized to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent: [ \text{Ni(OH)}_2 + \text{OH}^- \rightarrow \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- ]
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Reduction: Nickel oxyhydroxide can be reduced back to this compound: [ \text{NiO(OH)} + \text{H}_2\text{O} + \text{e}^- \rightarrow \text{Ni(OH)}_2 + \text{OH}^- ]
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Complexation: this compound dissolves in excess ammonia to form a blue complex ion: [ \text{Ni(OH)}_2 + 6 \text{NH}_3 \rightarrow [\text{Ni(NH}_3\text{)}_6]^{2+} + 2 \text{OH}^- ]
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like bromine, and complexing agents like ammonia. The conditions typically involve aqueous solutions and controlled pH levels .
Major Products: The major products formed from these reactions include nickel oxyhydroxide, nickel salts, and various nickel complexes .
Scientific Research Applications
Energy Storage
Nickel-Metal Hydride Batteries : Nickel hydroxide is a crucial component in nickel-metal hydride (NiMH) batteries, commonly used in hybrid vehicles and portable electronics. These batteries leverage the high energy density and stability of this compound to provide efficient energy storage and discharge capabilities. The electrochemical reactions involving this compound facilitate the conversion of chemical energy into electrical energy, making it a preferred choice for applications requiring reliable power sources .
Hybrid Capacitors : Recent developments have led to the creation of hybrid capacitors that integrate this compound with activated carbon. These devices aim to bridge the gap between traditional batteries and ultracapacitors, offering enhanced performance in terms of charge/discharge rates and energy density. A case study demonstrated the successful transition from bench-scale prototypes to commercial applications, highlighting the potential of this compound in next-generation energy storage solutions .
Electrocatalysis
This compound plays a pivotal role in electrocatalysis, particularly in oxygen evolution reactions (OER). Studies have shown that this compound nanosheets exhibit superior catalytic activity compared to their nickel oxide counterparts. The unique electrochemical properties of these nanosheets facilitate efficient oxygen production during water splitting, making them valuable in renewable energy applications such as hydrogen production .
Electroplating
The electroplating industry utilizes this compound for its corrosion-resistant properties. By applying a layer of this compound through electroplating processes, manufacturers can enhance the durability and aesthetic appeal of metal surfaces. This application is particularly relevant in sectors such as automotive and aerospace, where protection against corrosion is critical .
Photocatalysis
This compound has been explored as a photocatalyst in various chemical reactions, including water splitting and organic pollutant degradation. Its ability to absorb light and facilitate electron transfer makes it suitable for applications aimed at environmental remediation and sustainable energy production .
Advanced Materials Development
Recent innovations in nanotechnology have led to the development of this compound derivatives with enhanced properties. For instance, exfoliated forms of this compound demonstrate increased surface area and reactivity, making them promising candidates for applications in supercapacitors and advanced materials . The structural modifications achieved through intercalation techniques allow for tailored properties suitable for specific applications.
Thermoelectric Applications
A novel application of this compound involves its use in ionic thermoelectric materials. By doping this compound membranes with various ionic species, researchers have developed systems capable of converting waste heat into electricity. These materials exhibit significant thermoelectric performance, demonstrating the potential for sustainable energy harvesting technologies .
Data Overview
Application Area | Specific Use | Key Benefits |
---|---|---|
Energy Storage | NiMH Batteries | High energy density, stability |
Hybrid Capacitors | Energy storage devices | Enhanced charge/discharge rates |
Electrocatalysis | Oxygen evolution reactions | Superior catalytic activity |
Electroplating | Corrosion-resistant coatings | Durability and aesthetic enhancement |
Photocatalysis | Environmental remediation | Light absorption and electron transfer |
Thermoelectric Devices | Waste heat conversion | Sustainable energy harvesting |
Case Studies
- This compound-Activated Carbon Hybrid Energy Storage Device : This case study illustrates the transition from laboratory-scale research to practical applications in hybrid capacitors, showcasing improved performance metrics compared to traditional systems .
- Electrocatalytic Performance Enhancement : Research on this compound nanosheets revealed their effectiveness in OER applications, outperforming other materials like nickel oxide due to their unique structural properties .
- Thermoelectric Applications : A study developed a platform using stacked sheets of this compound for ionic thermoelectric studies, achieving significant thermoelectric performance through strategic doping methods .
Mechanism of Action
The mechanism of action of nickel hydroxide primarily involves its redox properties. In electrochemical applications, this compound is converted to nickel oxyhydroxide during the charging process, which then reverts to this compound during discharge. This redox cycling is crucial for the storage and release of electrical energy in batteries .
Comparison with Similar Compounds
Nickel hydroxide can be compared with other similar compounds, such as cobalt hydroxide and manganese hydroxide.
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Cobalt Hydroxide (Co(OH)₂): Like this compound, cobalt hydroxide is used in battery technologies. cobalt hydroxide has a higher theoretical capacity but is more expensive and less environmentally friendly.
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Manganese Hydroxide (Mn(OH)₂): Manganese hydroxide is also used in battery applications, particularly in alkaline batteries. It is less expensive than this compound but has lower electrochemical performance.
This compound stands out due to its balance of cost, performance, and environmental impact, making it a preferred choice in many applications .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for producing nickel hydroxide with controlled crystallinity?
this compound is commonly synthesized via chemical precipitation by reacting nickel salts (e.g., NiSO₄) with alkaline agents like NaOH. The reaction produces a gelatinous precipitate, which can be aged under controlled pH (10–12) and temperature (60–80°C) to influence crystallinity . Electrochemical deposition is another method, where this compound is formed on a cathode in alkaline electrolytes, enabling precise control over morphology and purity . For layered structures, coprecipitation with intercalating anions (e.g., nitrate) is used to stabilize α-phase this compound .
Q. How can the α- and β-phase this compound polymorphs be distinguished experimentally?
The α-phase (hydrated, turbostratic structure) and β-phase (stoichiometric, crystalline) are differentiated using X-ray diffraction (XRD). The α-phase shows a broad (003) peak at ~7.6 Å, while the β-phase exhibits sharper peaks at ~4.6 Å . Thermogravimetric analysis (TGA) further distinguishes them: α-Ni(OH)₂ loses interlayer water below 200°C, whereas β-Ni(OH)₂ decomposes directly to NiO without significant weight loss .
Q. What factors influence the electrochemical stability of this compound in alkaline batteries?
Stability depends on phase purity, particle size, and electrolyte composition. β-Ni(OH)₂ is more stable but offers lower theoretical capacity compared to α-phase materials. Cyclic voltammetry (CV) in 6 M KOH reveals redox peaks at ~0.4 V (Ni²⁺/Ni³⁺), with capacity fading linked to irreversible phase transitions or proton diffusion limitations . Electrolyte additives (e.g., LiOH) mitigate degradation by stabilizing the α-phase .
Advanced Research Questions
Q. How does proton diffusion kinetics govern the utilization of active material in this compound electrodes?
Proton diffusion coefficients (D_H⁺) in this compound range from 10⁻¹⁰ to 10⁻⁹ cm²/s, with D_H⁺ decreasing as the state of charge (SOC) increases. At high currents (>1C), diffusion limitations reduce material utilization, particularly during discharge, due to slower proton transport from bulk to surface . Electrochemical impedance spectroscopy (EIS) and galvanostatic intermittent titration (GITT) are used to model diffusion-controlled behavior, revealing asymmetric charge/discharge efficiency .
Q. What strategies enhance the catalytic activity of nickel-cobalt hydroxide composites for CO₂ cycloaddition?
Bimetallic Ni-Co hydroxides (e.g., NiCo-50 with 1:1 molar ratio) show synergistic effects, achieving >99% conversion for epoxides with electron-withdrawing groups. Optimization involves tuning Ni/Co ratios, using tetrabutylammonium bromide as a cocatalyst, and operating at 80°C under 10 bar CO₂. XPS confirms surface Co³⁺/Ni³⁺ sites activate CO₂, while TEM reveals nanosheet morphology increases active surface area . Reusability tests show stable performance over 5 cycles .
Q. How does nanostructuring (e.g., nanosheets) improve the oxygen evolution reaction (OER) activity of this compound?
this compound nanosheets (3–6 nm thick) synthesized via surfactant-assisted methods exhibit higher OER activity (overpotential ~300 mV at 10 mA/cm²) compared to bulk NiO. Surface-enhanced Raman spectroscopy (SERS) identifies NiOOH as the active species during OER, formed via electrochemical oxidation. The wrinkled morphology enhances charge transfer and exposes edge sites, critical for water oxidation .
Q. Methodological Considerations
Q. What experimental techniques resolve contradictions in reported proton diffusion coefficients (D_H⁺)?
Discrepancies in D_H⁺ values arise from differences in SOC, measurement techniques, and material defects. EIS measures D_H⁺ under equilibrium conditions, while GITT captures transient behavior. Combining these with in-situ XRD (to monitor phase transitions) clarifies state-dependent diffusion . For example, D_H⁺ decreases by an order of magnitude as SOC increases from 20% to 80% .
Q. How can interstratification defects in layered nickel hydroxides be quantified?
Stacking faults and interstratification in α/β mixed-phase materials are analyzed using Rietveld refinement of XRD data. Pair distribution function (PDF) analysis further resolves local structural disorder. Table 4 in provides a reference for quantifying nickel hydroxynitrate impurities in disordered systems .
Properties
CAS No. |
11113-74-9 |
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Molecular Formula |
HNiO- |
Molecular Weight |
75.701 g/mol |
IUPAC Name |
nickel;hydroxide |
InChI |
InChI=1S/Ni.H2O/h;1H2/p-1 |
InChI Key |
SPIFDSWFDKNERT-UHFFFAOYSA-M |
SMILES |
[OH-].[OH-].[Ni+2] |
Canonical SMILES |
[OH-].[Ni] |
Color/Form |
Black powder Green crystals, hexagonal Light green microcrystalline powde |
density |
4.1 at 68 °F (USCG, 1999) 4.1 |
flash_point |
Ignites in air at about 752.0° F (USCG, 1999) |
melting_point |
446 °F (USCG, 1999) Decomposes at 230 °C |
Key on ui other cas no. |
11113-74-9 12054-48-7 |
physical_description |
Nickel hydroxide appears as a fine green powder. Slightly soluble in water and denser than water. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
SOL IN DIL ACIDS, IN AMMONIA SOL IN AMMONIUM HYDROXIDE, ACIDS 0.013 G/100 CC COLD WATER |
Synonyms |
nickel hydroxide (II) nickel hydroxide (III) nickel(II)hydroxide NiOH2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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